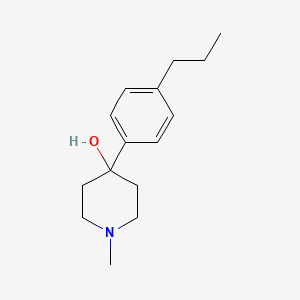

4-Hydroxy-4-(4-N-propylphenyl)-1-methylpiperidine

Beschreibung

Significance of the Piperidine (B6355638) Scaffold in Contemporary Chemical Research

The piperidine scaffold, a six-membered heterocycle containing a nitrogen atom, is one of the most important structural motifs in the design of pharmaceuticals. mdpi.com Its prevalence is a testament to its synthetic tractability and its ability to confer favorable physicochemical and pharmacokinetic properties to a molecule. Piperidine derivatives are found in more than twenty classes of pharmaceuticals, demonstrating remarkable versatility. mdpi.comencyclopedia.pubnih.gov

The significance of this scaffold is underscored by its presence in numerous FDA-approved drugs that address a wide range of medical conditions. pharmaceutical-business-review.com These include analgesics, antipsychotics, antihistamines, and agents for treating neurological disorders. ijnrd.orgclinmedkaz.orgwikipedia.org The introduction of a piperidine ring can modulate properties such as a molecule's solubility, metabolic stability, and ability to interact with specific biological targets. thieme-connect.comresearchgate.net Furthermore, the piperidine structure is a common feature in many naturally occurring alkaloids that exhibit potent biological effects, further cementing its importance in chemical research. mdpi.comencyclopedia.pub

Table 1: Examples of FDA-Approved Drugs Featuring the Piperidine Scaffold

| Drug Name | Therapeutic Class | Primary Use |

| Donepezil | Acetylcholinesterase Inhibitor | Treatment of Alzheimer's disease encyclopedia.pub |

| Fentanyl | Opioid Analgesic | Management of severe pain encyclopedia.pubwikipedia.org |

| Haloperidol | Antipsychotic | Treatment of schizophrenia and other psychiatric disorders clinmedkaz.orgwikipedia.org |

| Risperidone | Antipsychotic | Treatment of schizophrenia and bipolar disorder clinmedkaz.orgwikipedia.org |

| Methylphenidate | Stimulant | Treatment of ADHD wikipedia.orgdrugbank.com |

| Minoxidil | Vasodilator | Treatment of hair loss wikipedia.org |

| Paroxetine | SSRI Antidepressant | Treatment of depression and anxiety disorders wikipedia.orgresearchgate.net |

Historical Perspective on 4-Hydroxypiperidine (B117109) Derivatives in Academic Inquiry

Within the broad family of piperidine compounds, the 4-hydroxypiperidine substructure has been a subject of sustained academic and industrial interest. The hydroxyl group at the C-4 position provides a key functional handle for synthetic modification and can participate in crucial hydrogen-bonding interactions with biological targets. nbinno.comsigmaaldrich.com

Historically, research into 4-hydroxypiperidine derivatives has been diverse. Patent literature from the 1970s describes their utility as important intermediates in the synthesis of potent morphine-like analgesics. google.com Subsequent research has consistently explored the analgesic potential of this class. For instance, studies on N-substituted 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives demonstrated significant analgesic activity in animal models. nih.govresearchgate.net

Beyond analgesia, these derivatives have been synthesized and evaluated for a variety of other pharmacological activities. They have been investigated as potent antagonists for the human H3 receptor and as selective antagonists for the 1A/2B subtype of the NMDA receptor. sigmaaldrich.comscientificlabs.co.uknih.gov The 4-hydroxypiperidine core is also a critical building block in the synthesis of modern second-generation antihistamines, such as Bepotastine and Rupatidine. nbinno.com This history of varied biological investigation highlights the recognized potential of the 4-hydroxypiperidine scaffold in developing new therapeutic agents.

Rationale for Investigating 4-Hydroxy-4-(4-N-propylphenyl)-1-methylpiperidine and Structurally Related Analogs

The scientific rationale for investigating a specific molecule like 4-Hydroxy-4-(4-N-propylphenyl)-1-methylpiperidine is rooted in the principles of structure-activity relationship (SAR) studies. drugdesign.org The core structure, a 4-aryl-4-hydroxypiperidine, is a well-established pharmacophore. The specific substitutions—a methyl group on the piperidine nitrogen (N-1) and a 4-N-propylphenyl group at the C-4 position—are deliberate modifications designed to probe and potentially enhance the molecule's biological activity.

Research on related 4-hydroxy-4-phenylpiperidines has shown that substitutions at both the N-1 and C-4 positions are critical determinants of a compound's affinity and selectivity for biological targets, such as the nociceptin (B549756) receptor. nih.gov The investigation of a series of structurally related analogs allows medicinal chemists to systematically assess the impact of each modification.

For 4-Hydroxy-4-(4-N-propylphenyl)-1-methylpiperidine, the key research questions would include:

Impact of the N-1 Methyl Group: How does the small, lipophilic methyl group on the nitrogen influence receptor binding, cell permeability, and metabolic stability compared to an unsubstituted amine (N-H) or larger alkyl groups?

Impact of the C-4 Aryl Substituent: What is the effect of the propyl group at the para-position of the phenyl ring? This substituent alters the steric and electronic properties of the aryl moiety, which can significantly affect how the molecule fits into a receptor's binding pocket. mdpi.com

By synthesizing and testing this compound and its close analogs (e.g., varying the alkyl chain length on the phenyl ring or the substituent on the piperidine nitrogen), researchers can build a detailed SAR map. This map is crucial for optimizing lead compounds to achieve improved potency, greater selectivity for the intended target over off-targets, and more desirable pharmacokinetic profiles. thieme-connect.comnbinno.com

Overview of Research Paradigms Applied to Novel Chemical Entities in Medicinal Chemistry

The journey of a novel chemical entity (NCE) from a concept to a potential drug candidate follows a well-established, multi-stage paradigm. ppd.com This process is designed to systematically build a case for the compound's potential utility and safety before it can be considered for human trials. researchgate.net

Discovery and Lead Optimization: The process typically starts with identifying a biological target associated with a disease. oncodesign-services.comneulandlabs.com High-throughput screening of large compound libraries may identify initial "hits." These hits are then chemically modified in a process called "hit-to-lead" to produce more promising "lead compounds." The lead optimization phase, where a compound like 4-Hydroxy-4-(4-N-propylphenyl)-1-methylpiperidine would be investigated, involves iterative cycles of chemical synthesis and biological testing to refine the molecule's properties. oncodesign-services.comfrontiersin.org Computational tools, such as molecular docking, are often employed to guide the design of new analogs. acs.org

Preclinical Development: Once a lead candidate with a promising profile is identified, it enters preclinical development. neulandlabs.com This stage involves a comprehensive evaluation of the compound's biological effects. Key activities include:

In vitro studies: Assessing the compound's activity and selectivity in cell-based assays.

In vivo studies: Evaluating the compound's efficacy and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) in animal models. aacrjournals.org

Preliminary toxicology: Identifying potential toxicities in animal studies to establish a preliminary safety profile. researchgate.net

Chemistry, Manufacturing, and Controls (CMC): In parallel with biological testing, the chemical synthesis of the NCE is refined. chromatographyonline.com The goals are to develop a scalable, efficient, and reproducible synthetic route and to create a stable formulation of the drug substance suitable for further testing.

This rigorous, systematic approach ensures that only the most promising compounds, supported by a robust data package, advance toward clinical development. neulandlabs.com

Eigenschaften

IUPAC Name |

1-methyl-4-(4-propylphenyl)piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO/c1-3-4-13-5-7-14(8-6-13)15(17)9-11-16(2)12-10-15/h5-8,17H,3-4,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSUQJJFXUQJEPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2(CCN(CC2)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Hydroxy 4 4 N Propylphenyl 1 Methylpiperidine and Its Derivatives

Retrosynthetic Analysis of the 4-Hydroxypiperidine (B117109) Core

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials. airitilibrary.com For 4-hydroxy-4-(4-N-propylphenyl)-1-methylpiperidine, this process highlights the key bond formations necessary for its construction.

The primary disconnection strategy for 4-aryl-4-hydroxypiperidines involves breaking the bond between the quaternary carbon (C4) and the aryl group. This C-C bond disconnection is the reverse of a nucleophilic addition reaction. This approach simplifies the target molecule into two key fragments: a piperidone electrophile and an aryl nucleophile.

Another fundamental disconnection strategy involves breaking the C-N bonds within the piperidine (B6355638) ring itself. This approach, often employed in the synthesis of the piperidone precursor, can be conceptualized as the reverse of reactions like the Mannich reaction or a double Michael addition followed by cyclization. wikipedia.orgox.ac.uk

Table 1: Key Retrosynthetic Disconnections

| Disconnection | Bond Type | Precursor Fragments (Synthons) | Synthetic Equivalents |

|---|---|---|---|

| C4-Aryl Bond | C-C | 4-piperidone (B1582916) cation and an aryl anion | 1-Methyl-4-piperidone (B142233) and a 4-N-propylphenyl organometallic reagent |

Based on the primary disconnection strategy, the two most crucial synthetic intermediates are:

1-Methyl-4-piperidone: This cyclic ketone serves as the electrophilic scaffold of the piperidine ring. Its carbonyl group is the site of the key nucleophilic attack.

4-N-propylphenyl organometallic reagent: This nucleophilic species, typically a Grignard or organolithium reagent, provides the substituted phenyl group that attaches to the piperidine core.

Key Precursors and Starting Materials for the Synthesis

The successful synthesis of the target compound relies on the efficient preparation of its key precursors.

1-Methyl-4-piperidone is a vital intermediate for which several synthetic routes have been developed. guidechem.com These methods often start from simple, acyclic precursors.

One prominent method involves a multi-step process starting with the double Michael reaction of methylamine (B109427) with two equivalents of ethyl acrylate. wikipedia.org The resulting diester undergoes an intramolecular Dieckmann cyclization to form a β-keto ester, which is then hydrolyzed and decarboxylated to yield 1-methyl-4-piperidone. wikipedia.org

Another common approach utilizes a Mannich-type reaction. Diethyl 1,3-acetonedicarboxylate is reacted with methylamine and formaldehyde. chemicalbook.com The resulting intermediate is then subjected to hydrolysis and decarboxylation in acidic conditions to afford the final piperidone product. chemicalbook.com A reported synthesis using this method gives a yield of 91.7% with a purity of 99.4%. chemicalbook.com

Table 2: Comparison of Synthetic Routes to 1-Methyl-4-piperidone

| Method | Starting Materials | Key Reactions | Notes |

|---|---|---|---|

| McElvain Synthesis | Methylamine, Ethyl acrylate | Double Michael addition, Dieckmann cyclization, Saponification, Decarboxylation | One of the earliest reported syntheses. wikipedia.org |

| Mannich-type Reaction | Diethyl 1,3-acetonedicarboxylate, Methylamine, Formaldehyde | Mannich reaction, Cyclization, Hydrolysis, Decarboxylation | Can achieve high yields and purity. chemicalbook.com |

The nucleophilic partner, the 4-N-propylphenyl organometallic reagent, is typically prepared from the corresponding aryl halide. The most common method is the formation of a Grignard reagent by reacting 4-bromo-1-propylbenzene with magnesium metal in an ethereal solvent like THF.

The use of "turbo-Grignard" reagents, such as i-PrMgCl·LiCl, can facilitate the bromine-magnesium exchange, particularly for more complex or sensitive substrates. google.com This method allows for the preparation of functionalized arylmagnesium reagents under mild conditions. google.com Alternatively, organozinc reagents can be prepared by direct zinc insertion into the aryl halide, often mediated by LiCl, which can be advantageous for substrates with sensitive functional groups. nih.gov

Table 3: Methods for Preparing 4-N-propylphenyl Organometallic Reagents

| Reagent Type | Starting Material | Reagents | Key Features |

|---|---|---|---|

| Grignard Reagent | 4-Bromo-1-propylbenzene | Mg turnings, THF or Et₂O | Standard and widely used method. |

| Organolithium Reagent | 4-Bromo-1-propylbenzene | n-BuLi or t-BuLi | Higher reactivity than Grignard reagents. |

Direct Nucleophilic Addition to the Piperidone Scaffold

The final and key bond-forming step in the synthesis is the direct nucleophilic addition of the 4-N-propylphenyl organometallic reagent to the carbonyl group of 1-methyl-4-piperidone. This reaction forms a new carbon-carbon bond and creates the tertiary alcohol functionality at the C4 position of the piperidine ring.

The reaction is typically carried out by slowly adding the pre-formed Grignard or organolithium reagent to a solution of 1-methyl-4-piperidone in an anhydrous ether solvent at reduced temperatures to control the reaction's exothermicity. An acidic workup then protonates the resulting alkoxide to yield the final product, 4-hydroxy-4-(4-N-propylphenyl)-1-methylpiperidine. The synthesis of various 4-hydroxy-4-phenylpiperidine derivatives via this nucleophilic addition of organometallic reagents to piperidones is a well-established and versatile method. google.comgoogle.com

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| 4-Hydroxy-4-(4-N-propylphenyl)-1-methylpiperidine |

| 1-Methyl-4-piperidone |

| Diethyl 1,3-acetonedicarboxylate |

| Methylamine |

| Formaldehyde |

| Ethyl acrylate |

| 4-Bromo-1-propylbenzene |

Grignard Reagent-Mediated Additions to 1-Methyl-4-piperidone

A cornerstone in the synthesis of tertiary alcohols, the Grignard reaction is a principal method for producing 4-hydroxy-4-arylpiperidines. The synthesis of the target compound, 4-Hydroxy-4-(4-N-propylphenyl)-1-methylpiperidine, is achieved through the reaction of 1-methyl-4-piperidone with a specifically prepared Grignard reagent, 4-N-propylphenylmagnesium bromide.

The Grignard reagent is typically formed by reacting 1-bromo-4-propylbenzene (B1266215) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The resulting organomagnesium halide is then added to a solution of 1-methyl-4-piperidone. The nucleophilic 4-N-propylphenyl group attacks the electrophilic carbonyl carbon of the piperidone. A subsequent aqueous acidic workup protonates the intermediate alkoxide, yielding the final tertiary alcohol product. This reaction is generally performed under anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent.

Organolithium Reagent-Mediated Additions to 1-Methyl-4-piperidone

As an alternative to Grignard reagents, organolithium reagents provide a powerful tool for the formation of carbon-carbon bonds. The synthesis can be carried out using 4-N-propylphenyllithium, which is typically prepared via halogen-lithium exchange from 1-bromo-4-propylbenzene and an alkyllithium reagent like n-butyllithium, or by direct metallation of propylbenzene (B89791) if a sufficiently strong base is used.

The addition of the 4-N-propylphenyllithium to 1-methyl-4-piperidone proceeds similarly to the Grignard reaction. The organolithium reagent, being highly nucleophilic, readily attacks the carbonyl carbon. The reaction is usually conducted at low temperatures (e.g., -78 °C) in an anhydrous ether solvent to control reactivity and minimize side reactions. An aqueous workup follows to neutralize the reaction and protonate the lithium alkoxide intermediate, affording the desired 4-Hydroxy-4-(4-N-propylphenyl)-1-methylpiperidine.

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency and outcome of both Grignard and organolithium additions are highly dependent on the reaction conditions. Key parameters that are often optimized include the solvent, temperature, and the molar ratio of reactants. nih.gov

Solvent: Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are standard for these reactions as they solvate the organometallic reagent, enhancing its reactivity. nih.govresearchgate.net While THF is a common choice, studies have shown that in some Grignard additions, diethyl ether can lead to higher yields and different diastereoselectivity compared to THF or dioxane. researchgate.net

Temperature: Low temperatures, particularly for organolithium reactions, are crucial for preventing side reactions such as enolization of the ketone. Grignard reactions may be run at temperatures ranging from 0 °C to the reflux temperature of the solvent, depending on the reactivity of the specific reagents. nih.gov Cryogenic conditions (e.g., -40 °C or lower) can be essential for achieving mono-addition in reactions with substrates susceptible to multiple additions. dtu.dkmit.edu

Reactant Ratio: The stoichiometry of the organometallic reagent to the piperidone can influence the yield. Using a slight excess of the organometallic reagent can help drive the reaction to completion, but a large excess may lead to increased side products. For Grignard reactions, increasing the concentration of the reagent (e.g., from 2.0 to 4.0 equivalents) has been shown to significantly improve product yield in some cases. nih.gov

| Parameter | Condition | Rationale/Effect on Reaction | Reference |

|---|---|---|---|

| Solvent | Diethyl Ether | Can improve yield and affect diastereoselectivity. | researchgate.net |

| Tetrahydrofuran (THF) | Commonly used for its ability to solvate organometallic reagents. | nih.gov | |

| Temperature | Low (-78 °C to 0 °C) | Minimizes side reactions like enolization and improves selectivity. | dtu.dkmit.edu |

| Ambient to Reflux | Sufficient for less reactive Grignard reagents to ensure reaction completion. | nih.gov | |

| Reactant Ratio | 1.0 to 4.0 eq. of Organometallic Reagent | Optimizing the molar ratio can significantly increase product yield. | nih.gov |

Stereochemical Considerations and Control in Nucleophilic Addition Reactions

The nucleophilic addition to the carbonyl of 1-methyl-4-piperidone creates a new stereocenter at the C4 position. The piperidine ring exists in a dynamic equilibrium of chair conformations. The incoming nucleophile can attack the carbonyl carbon from either the axial or equatorial face.

The stereochemical outcome is influenced by several factors:

Steric Hindrance: The large N-methyl group and the piperidine ring itself create a sterically hindered environment. Attack from the equatorial direction is often favored to avoid steric clash with the axial hydrogens at the C2 and C6 positions.

Torsional Strain: The Felkin-Anh model helps predict the stereochemical outcome. The largest group on the adjacent carbon or nitrogen orients itself anti-periplanar to the incoming nucleophile to minimize torsional strain in the transition state.

N-Substituent: The nature of the substituent on the piperidine nitrogen can significantly influence the stereoselectivity. Sterically demanding groups on the nitrogen typically favor the formation of the trans isomer (relative to a substituent at another position), as they can compel other groups into specific orientations in the transition state. ntu.edu.sg The presence of an electron-withdrawing sulfinyl group, for example, can strongly direct nucleophilic addition to an imine, resulting in high diastereoselectivity. nih.gov

Control over the stereochemistry can be achieved by using chiral auxiliaries or catalysts, although for simple additions to symmetrical piperidones, a mixture of diastereomers may be unavoidable without such measures. scilit.com

Alternative Synthetic Routes to the 4-Hydroxy-4-arylpiperidine Motif

Besides direct addition to 1-methyl-4-piperidone, the target molecule can be synthesized by modifying pre-existing 4-hydroxy-4-arylpiperidine structures.

Alkylation Reactions at the Piperidine Nitrogen

An alternative strategy involves synthesizing the 4-hydroxy-4-(4-N-propylphenyl)piperidine core first from 4-piperidone (without the N-methyl group) and then introducing the methyl group in a subsequent step. This N-alkylation is a common method for functionalizing the piperidine nitrogen.

The reaction typically involves treating the secondary amine (4-hydroxy-4-(4-N-propylphenyl)piperidine) with a methylating agent, such as methyl iodide or dimethyl sulfate. A base, such as potassium carbonate or triethylamine (B128534), is generally required to neutralize the acid formed during the reaction. researchgate.net The choice of solvent can vary, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) being common. researchgate.net This method is particularly useful if the starting piperidone is more readily available without the N-methyl substituent or if different N-alkyl groups are desired for structure-activity relationship studies. nih.gov

Functional Group Interconversions on the Aryl Moiety (e.g., Reduction, Oxidation)

Another versatile approach is to perform the key nucleophilic addition with a different, commercially available aryl metallic reagent and then chemically modify the aryl substituent to the desired n-propyl group. This strategy is advantageous when the required 4-N-propylphenyl halide for the Grignard or organolithium reagent preparation is not readily accessible.

A plausible synthetic sequence could be:

Friedel-Crafts Acylation: Perform a Friedel-Crafts acylation on benzene (B151609) with propionyl chloride to yield propiophenone (B1677668). youtube.com

Halogenation: Brominate propiophenone at the para position to get 4-bromopropiophenone.

Grignard/Organolithium Reaction: Convert the 4-bromopropiophenone into the corresponding Grignard or organolithium reagent and react it with 1-methyl-4-piperidone. This would yield 4-hydroxy-4-(4-acetylphenyl)-1-methylpiperidine.

Reduction: Finally, reduce the ketone on the phenyl ring to a propyl group. This can be achieved through methods like the Wolff-Kishner or Clemmensen reduction. libretexts.org

The order of these synthetic steps is critical. For instance, Friedel-Crafts reactions are often incompatible with strongly deactivating groups, so the order of substitution on the benzene ring must be carefully planned. masterorganicchemistry.comchemistrysteps.comyoutube.com

Cyclization Strategies for the Piperidine Ring Formation

The formation of the piperidine ring is a fundamental step in the synthesis of 4-hydroxy-4-(4-N-propylphenyl)-1-methylpiperidine. Various cyclization strategies can be employed to construct this heterocyclic core. A prevalent method involves the Dieckmann condensation of a diester derived from the addition of a primary amine to two equivalents of an α,β-unsaturated ester, such as ethyl acrylate. This is followed by hydrolysis and decarboxylation to yield a 4-piperidone precursor.

Another notable strategy is the aza-Prins cyclization, which can provide a direct route to highly substituted 4-hydroxypiperidines. rsc.org This method involves the reaction of a homoallylic amine with a carbonyl compound, and it allows for the formation of the piperidine ring with the concurrent introduction of the hydroxyl group. rsc.org While this can be a powerful tool, controlling the stereochemistry at the C4 position is a critical consideration. rsc.org

Furthermore, piperidine rings can be formed through the hydrogenation of corresponding pyridine (B92270) precursors. This approach is widely used for accessing the piperidine scaffold, although it may require harsh reaction conditions such as high pressure and temperature, and the use of transition metal catalysts. For the synthesis of the target compound, a pre-formed piperidine derivative, such as a protected 4-piperidone, is more commonly utilized as the starting material for subsequent elaboration.

A summary of common cyclization strategies is presented in the table below.

| Cyclization Strategy | Description | Key Intermediates |

| Dieckmann Condensation | Intramolecular condensation of a diester to form a β-keto ester, which is then hydrolyzed and decarboxylated. | Diethyl bis(2-carboxyethyl)amine derivatives |

| Aza-Prins Cyclization | Reaction of a homoallylic amine with an aldehyde or ketone to form a 4-hydroxypiperidine. rsc.org | Homoallylic amines, carbonyl compounds |

| Pyridine Hydrogenation | Reduction of a substituted pyridine to the corresponding piperidine. | Substituted pyridines |

| Reductive Amination of Dicarbonyls | Cyclization of a 1,5-dicarbonyl compound with an amine followed by reduction. | 1,5-dicarbonyls, primary amines |

Protecting Group Strategies for Hydroxyl and Amine Functionalities in Multi-Step Syntheses

In the multi-step synthesis of 4-hydroxy-4-(4-N-propylphenyl)-1-methylpiperidine, the use of protecting groups for the amine functionality is crucial to prevent unwanted side reactions. The hydroxyl group at the C4 position is typically introduced in a late-stage step and often does not require protection.

The secondary amine of the piperidine precursor is a nucleophilic and basic site that can interfere with reactions such as the Grignard addition. Therefore, it must be protected before the introduction of the aryl group. Common protecting groups for the piperidine nitrogen include the tert-butoxycarbonyl (Boc) and benzyl (B1604629) (Bn) groups.

The Boc group is widely used due to its ease of introduction using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and its stability under a range of reaction conditions, including those of organometallic additions. A key advantage of the Boc group is its facile removal under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which are generally mild enough not to affect other functional groups in the molecule.

The benzyl group is another robust protecting group that can be introduced via benzylation with benzyl bromide or a similar reagent. It is stable to both acidic and basic conditions, as well as to many oxidizing and reducing agents. Deprotection is typically achieved through catalytic hydrogenation (e.g., using H₂/Pd-C), which cleaves the benzyl group to afford the free amine.

| Protecting Group | Introduction Reagent | Deprotection Conditions | Advantages |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (TFA, HCl) | Stable to many reaction conditions, easily removed under mild acidic conditions. |

| Benzyl (Bn) | Benzyl bromide (BnBr) | Catalytic Hydrogenation (H₂/Pd-C) | Very stable to a wide range of conditions. |

| Carbobenzyloxy (Cbz) | Benzyl chloroformate (CbzCl) | Catalytic Hydrogenation (H₂/Pd-C) | Stable to acidic and basic conditions. |

Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds (e.g., Chromatography, Recrystallization)

The purification and isolation of intermediates and the final product are critical for obtaining 4-hydroxy-4-(4-N-propylphenyl)-1-methylpiperidine in high purity. A combination of techniques, including extraction, chromatography, and recrystallization, is typically employed.

Following the Grignard reaction to introduce the 4-N-propylphenyl group, an aqueous workup is performed to quench the reaction and separate the product from inorganic salts. The organic layer, containing the desired 4-hydroxy-4-(4-N-propylphenyl)-N-protected-piperidine, is then washed, dried, and concentrated.

Chromatography is a primary tool for purifying the intermediates and the final compound. Column chromatography using silica (B1680970) gel is effective for separating the desired product from unreacted starting materials and byproducts. For tertiary amines like the final product, tailing on silica gel can be an issue. This can often be mitigated by adding a small amount of a volatile amine, such as triethylamine or n-propylamine (e.g., 0.1-1%), to the eluent system. Common solvent systems for the chromatography of such compounds include mixtures of a non-polar solvent like hexane (B92381) or heptane (B126788) with a more polar solvent like ethyl acetate (B1210297) or isopropanol.

Recrystallization is an effective method for the final purification of solid compounds. The choice of solvent is crucial and is often determined empirically. For tertiary amino alcohols, suitable recrystallization solvents can include esters like ethyl acetate, ketones like acetone, or alcohols like isopropanol, often in combination with a less polar co-solvent such as hexane or heptane to induce crystallization. For amines that are difficult to crystallize as the free base, formation of a salt (e.g., hydrochloride or hydrobromide) followed by recrystallization can be an effective alternative. rochester.edu

The purity of the final compound and intermediates is typically assessed using techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

| Purification Technique | Application | Typical Conditions/Reagents |

| Extraction | Initial workup to separate the product from the reaction mixture. | Aqueous acid/base solutions, organic solvents (e.g., ethyl acetate, dichloromethane). |

| Column Chromatography | Separation of the desired compound from impurities. | Silica gel stationary phase; Eluent: Hexane/Ethyl Acetate, often with added triethylamine. |

| Recrystallization | Final purification of solid products. | Solvents: Ethyl acetate, isopropanol, hexane, or mixtures thereof. |

| Distillation | Purification of liquid intermediates. | Vacuum distillation for high-boiling point liquids. |

Structure Activity Relationship Sar Studies of 4 Hydroxy 4 4 N Propylphenyl 1 Methylpiperidine and Its Analogs

Elucidation of Key Structural Features for Molecular Interactions (in vitro)

The interaction of a ligand with its receptor is a nuanced process governed by the three-dimensional arrangement of its functional groups. For 4-Hydroxy-4-(4-N-propylphenyl)-1-methylpiperidine, the hydroxyl group, the N-methyl substituent, and the 4-N-propylphenyl moiety each play a distinct and crucial role in defining its binding affinity and selectivity for opioid receptors.

Influence of the N-Methyl Substituent on Piperidine (B6355638) Ring Conformation and Receptor Recognition

The substituent on the piperidine nitrogen is a well-established modulator of activity in opioid compounds. In the case of 4-Hydroxy-4-(4-N-propylphenyl)-1-methylpiperidine, the N-methyl group generally confers agonistic properties. However, the size of the N-substituent also significantly impacts potency and can even switch the activity from agonistic to antagonistic.

Structure-activity relationship studies on various 4-arylpiperidine analogs consistently demonstrate that replacing the N-methyl group with larger substituents, such as N-phenylpropyl, can dramatically increase antagonist potency. acs.orgnih.gov For example, in a series of 4-(3-hydroxyphenyl)piperidines, the N-phenylpropyl analogues were found to be substantially more potent antagonists than their N-methyl counterparts. nih.gov This suggests that the N-substituent occupies a specific sub-pocket within the receptor, and the nature of this substituent dictates the functional outcome of the binding event. The smaller N-methyl group is thought to allow the ligand to adopt a conformation that stabilizes the active state of the receptor, leading to agonism. In contrast, larger substituents may induce a different conformational change in the receptor, favoring an inactive state and resulting in antagonism.

The N-substituent also influences the conformation of the piperidine ring itself. For potent agonism, a preference for an axial orientation of the 4-aryl group in a chair conformation of the piperidine ring is often observed. nih.gov The N-methyl group is compatible with this conformational preference, which allows for an optimal presentation of the pharmacophoric elements to the receptor.

Impact of the 4-N-propylphenyl Moiety on Molecular Recognition and Ligand Efficiency

The 4-N-propylphenyl group at the C4 position is a critical component for molecular recognition, providing a large hydrophobic surface for interaction with the receptor. This aryl moiety is believed to engage in van der Waals and hydrophobic interactions with non-polar amino acid residues in the binding pocket. The specific substitution pattern on this phenyl ring is pivotal for fine-tuning the ligand's affinity and selectivity.

While direct SAR studies on the 4-N-propylphenyl variant of this specific scaffold are not extensively detailed in the reviewed literature, the principles of aryl substitution in related compounds provide significant insight. The alkyl substituent at the para-position of the phenyl ring can influence the electronic and steric properties of the entire moiety, thereby affecting its interaction with the receptor. The n-propyl group, being a moderately sized, lipophilic chain, likely enhances binding by occupying a hydrophobic pocket within the receptor site.

Systematic Modifications at the Aryl Position for SAR Expansion

To further explore the chemical space and optimize the pharmacological profile of 4-aryl-4-hydroxypiperidines, systematic modifications of the aryl group have been undertaken. These include varying the length of alkyl chains on the phenyl ring and replacing the phenyl ring with other aromatic or heteroaromatic systems.

Variation of Alkyl Chain Length on the Phenyl Ring (e.g., n-propyl, ethyl, methyl)

The length and nature of the alkyl substituent on the C4-phenyl ring can have a significant impact on the binding affinity and efficacy of 4-arylpiperidine opioids. While the specific comparison of n-propyl, ethyl, and methyl groups on the phenyl ring of the title compound is not widely reported, studies on related structures with alkyl substitutions on the piperidine ring itself provide valuable parallels. For instance, in a series of N-methyl-trans-3-methyl-4-alkyl-4-(3-hydroxylphenyl)piperidines, replacing a 4-methyl group with a larger 4-propyl group on the piperidine ring led to compounds with mixed agonist and antagonist properties. acs.orgnih.gov This highlights that the size of the alkyl group in this region of the molecule is a critical factor in determining the functional activity. It is plausible that varying the alkyl chain length on the phenyl ring would similarly modulate the interaction with a hydrophobic sub-pocket of the receptor, with an optimal length leading to the highest affinity. An increase in chain length would enhance lipophilicity, which could improve binding up to a certain point, after which steric hindrance might lead to a decrease in affinity.

Introduction of Different Aromatic or Heteroaromatic Substituents

Data Tables

Table 1: Influence of N-Substituent on Opioid Receptor Antagonist Potency in 4-(3-hydroxyphenyl)piperidine (B9838) Analogs

| Compound | N-Substituent | Receptor | Antagonist Potency (Ke, nM) |

| Analog 1a | -CH₃ | µ | 508 |

| δ | >10,000 | ||

| κ | 194 | ||

| Analog 1b | -CH₂(CH₂)₂Ph | µ | 0.88 |

| δ | 13.4 | ||

| κ | 4.09 |

Data extracted from studies on 4-(3-hydroxyphenyl)piperazine analogs, which share a similar pharmacophore. A lower Ke value indicates higher antagonist potency. nih.gov

Positional Isomerism of Substituents on the Phenyl Ring and its Effect on Interaction

The arrangement of substituents on the 4-phenyl ring of 4-hydroxy-4-arylpiperidine analogs is a critical determinant of their pharmacological activity. The nature and position of these substituents significantly influence the molecule's ability to interact with target receptors. Research into related compounds, particularly those targeting opioid receptors, has shown that moving a key functional group from the para- (4-) position to the meta- (3-) position can have profound effects on efficacy.

For instance, in a series of 4-alkyl-4-arylpiperidines, analogs featuring a hydroxyl group at the 3-position of the phenyl ring (meta-position) are reported to be potent opioid agonists. nih.gov This suggests that the meta-position is optimal for forming a crucial hydrogen bond or other electrostatic interaction within the binding pocket of the receptor. In contrast, placing the same substituent at the para-position, as seen in the parent compound's 4-N-propylphenyl group, results in a different interaction profile.

While direct SAR data on moving the N-propyl group of 4-Hydroxy-4-(4-N-propylphenyl)-1-methylpiperidine is limited in the provided context, broader studies on similar scaffolds provide clear evidence of the importance of this positional isomerism. For example, studies on N-substituted trans-3,4-dimethyl-4-phenylpiperidines have extensively utilized a 3-hydroxyphenyl moiety to confer potent opioid receptor activity. nih.govnih.gov The substitution pattern's impact is further highlighted in studies of other piperidine derivatives where para-halogenated phenyl analogs showed significant activity, indicating that electronic and steric properties at the 4-position are indeed important, even if a different position might be optimal for another functional group like a hydroxyl. nih.gov

The table below summarizes the general effects observed with positional isomerism on the phenyl ring in related 4-arylpiperidine scaffolds.

| Phenyl Substituent Position | General Effect on Opioid Receptor Activity | Rationale for Interaction |

| meta- (3-) Hydroxy | Often leads to potent agonist activity. nih.govnih.gov | Optimal positioning for hydrogen bonding within the receptor active site. |

| para- (4-) Chloro/Bromo | Can retain or enhance inhibitory potency. nih.gov | Influences electronic properties and lipophilicity, potentially enhancing binding affinity. |

| para- (4-) Fluoro | May show lower potency compared to other halogens. nih.gov | Demonstrates that subtle electronic changes at the para-position can significantly alter activity. |

Modifications to the Piperidine Ring System and their Stereochemical Implications

The carbon at the 4-position (C-4) of the piperidine ring in 4-hydroxy-4-arylpiperidines is a stereocenter, and its configuration is paramount to biological activity. The spatial orientation of the hydroxyl and aryl groups dictates how the molecule fits into its biological target. Studies on related 4-alkyl-4-(3-hydroxyphenyl)piperidines have demonstrated that the stereochemistry at C-4 directly influences whether a compound will act as an agonist or an antagonist at opioid receptors. nih.gov

Specifically, potent agonist activity is strongly associated with compounds that preferentially adopt a chair conformation where the 4-aryl group is in an axial position. nih.gov This orientation is believed to correctly position the phenyl ring for optimal interaction with the receptor. Conversely, analogs that favor an equatorial orientation of the 4-aryl group tend to exhibit antagonist properties. nih.gov This stereochemical preference underscores the precise geometric requirements of the receptor's binding site. The introduction of other substituents on the piperidine ring creates further diastereomeric possibilities, each with a unique pharmacological profile.

Introducing substituents at other positions on the piperidine ring can drastically alter the compound's activity, often by inducing conformational constraints or by directly interacting with the receptor. The addition of methyl groups at the C-3 and C-4 positions has been a particularly fruitful area of investigation.

A notable example is the class of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which are recognized as pure opioid receptor antagonists. nih.govnih.gov This demonstrates a complete reversal of function compared to many simpler 4-arylpiperidine agonists. The trans configuration of the methyl groups locks the molecule into a specific conformation that, while allowing it to bind to the receptor, prevents the conformational change necessary for activation. In one study, the cis 3,4-dimethyl derivative was noted to be an antagonist, highlighting the critical role of stereochemistry. nih.gov

Research has also explored substitutions at the C-2 position. For instance, 2-methyl analogs of certain 3-alkyl-3-phenylpiperidine derivatives have been synthesized and tested for analgesic activity, with some showing potent effects. researchgate.net These findings indicate that even small alkyl groups near the nitrogen atom can influence the molecule's orientation and binding affinity.

| Piperidine Ring Substitution | Resulting Pharmacological Profile | Rationale |

| None (at C-2,3,5,6) | Often results in opioid agonist activity (depending on other moieties). nih.gov | Allows conformational flexibility for optimal binding. |

| trans-3,4-dimethyl | Pure opioid antagonist activity. nih.govnih.gov | Induces a specific conformation that binds but does not activate the receptor. |

| cis-3,4-dimethyl | Antagonist properties observed. nih.gov | Stereochemistry leads to a conformation favoring antagonism. |

| 2-Methyl | Can produce potent analgesic activity. researchgate.net | May introduce favorable steric interactions or restrict rotation to a more active conformation. |

The substituent on the piperidine nitrogen is a key modulator of activity and selectivity for 4-arylpiperidine derivatives. The N-methyl group of the parent compound is a common feature in many active molecules, but variations can lead to significant changes in the pharmacological profile.

Replacing the N-methyl group with larger or more complex moieties has been a common strategy in drug design.

N-Demethylation : Removing the methyl group (N-H) can lead to improved activity at serotonin (B10506) and norepinephrine (B1679862) transporters in certain piperidine-based analogs. nih.gov

N-Phenylalkyl Groups : Extending the N-alkyl chain with a phenyl group can enhance binding affinity at some receptors while decreasing it at others. nih.govnih.gov

N-Phenacyl Groups : The introduction of a phenacyl moiety (a carbonyl group attached to a methylene (B1212753) and a phenyl ring) on the nitrogen has been shown to produce compounds with significant analgesic activity, particularly when the phenyl ring of the phenacyl group is substituted with halogens. researchgate.netkoreascience.krnih.gov

N-Allyl Group : The N-allyl substituent is classically known to convert opioid agonists into antagonists. researchgate.net

These modifications highlight the importance of the nitrogen substituent in defining the molecule's interaction with the receptor, influencing its affinity, efficacy, and selectivity. A new series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives with various nitrogen substitutions were synthesized and all were found to exhibit significant analgesic activity. nih.govresearchgate.net

| Nitrogen Substituent (R) | General Effect on Activity | Example/Reference |

| -H (N-demethyl) | Improved activity at SERT/NET in some scaffolds. nih.gov | Potential metabolite with altered transporter affinity. |

| -CH₂CH₂Ph | Can improve MOR binding affinity. nih.gov | Extends into a different region of the binding pocket. |

| -CH₂C(=O)Ph | Can result in potent analgesic activity. researchgate.netnih.gov | Introduces additional binding interactions (e.g., pi-stacking, dipole). |

| -CH₂CH=CH₂ (Allyl) | Can confer antagonist properties. researchgate.net | Classic modification to switch from agonist to antagonist. |

Analysis of Conformational Preferences and Flexibility in Relation to SAR

The biological activity of 4-hydroxy-4-arylpiperidines is intrinsically linked to the three-dimensional shape the molecule adopts. The piperidine ring typically exists in a low-energy chair conformation. However, the orientation of the substituents—specifically the large aryl group at C-4—is not fixed and can have a decisive impact on the structure-activity relationship.

As mentioned previously, a strong correlation exists between the axial or equatorial orientation of the 4-aryl group and the resulting pharmacological effect at opioid receptors. nih.gov

Axial 4-Aryl Conformation : Preferred by potent agonists. This orientation is thought to mimic the conformation of rigid opioid molecules like benzomorphans, allowing for a productive interaction with the receptor that leads to activation. nih.gov

Equatorial 4-Aryl Conformation : Favored by antagonists. This conformation, while still allowing the molecule to bind, fails to induce the necessary conformational change in the receptor for signal transduction. nih.gov

The flexibility of the molecule, including the rotation of the N-alkyl substituent and the phenyl ring, also plays a role. The introduction of bulky groups on the piperidine ring, such as in the 3,4-dimethyl analogs, can restrict this flexibility and lock the molecule into a single, well-defined conformation, which can be exploited to create highly selective antagonists. nih.gov Therefore, understanding the conformational energy landscape is essential for designing analogs with a desired activity profile.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Methodologies

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to understand and predict the biological activity of compounds like 4-hydroxy-4-arylpiperidines. These methods establish a mathematical correlation between the chemical structure of a series of compounds and their measured biological activity.

For 4-phenylpiperidine (B165713) derivatives acting as mu-opioid agonists, nonlinear QSAR studies have been successfully conducted using methods like three-layer back-propagation neural networks. nih.gov In such studies, a wide range of molecular descriptors are calculated for each molecule, including:

Topological descriptors : Describe the connectivity and branching of the molecule.

Electronic descriptors : Quantify features like charge distribution and polarizability.

Steric descriptors : Relate to the size and shape of the molecule.

A subset of these descriptors that best correlate with the biological activity is selected to build a predictive model. The resulting QSAR model can then be used to predict the analgesic activity of novel, unsynthesized 4-phenylpiperidine analogs, thereby guiding synthetic efforts toward more potent compounds. nih.gov

More advanced techniques like 3D-QSAR and 4D-QSAR have also been applied to similar pharmacophores. nih.govmdpi.com These methods consider the three-dimensional structure of the molecules and their alignment in space. 3D-QSAR models can generate a "pharmacophore map," which highlights the regions in space where specific properties (e.g., hydrophobic, hydrogen bond donor/acceptor) are required for optimal activity. nih.gov 4D-QSAR further incorporates conformational flexibility and different alignment possibilities, providing a more dynamic and robust model. mdpi.com These chemoinformatic approaches are invaluable for rational drug design and for elucidating the key molecular features that govern the SAR of 4-hydroxy-4-arylpiperidine derivatives.

Derivation and Application of Physicochemical Descriptors for SAR Analysis

The foundation of any QSAR model lies in the numerical representation of molecular structures through physicochemical descriptors. These descriptors quantify various aspects of a molecule's topology, geometry, and electronic properties that are believed to influence its interaction with a biological target. nih.gov For analogs of 4-Hydroxy-4-(4-N-propylphenyl)-1-methylpiperidine, a range of descriptors are calculated to build meaningful SAR models.

Derivation of Descriptors:

Physicochemical descriptors are derived computationally from the 2D or 3D representation of the molecules. The process involves:

Constitutional Descriptors: These are the simplest descriptors, reflecting the molecular composition, such as molecular weight, atom counts, and bond counts.

Topological Descriptors: These 2D descriptors describe the connectivity of atoms within the molecule, including branching patterns and shape indices. They are calculated from the molecular graph and are independent of the 3D conformation. nih.gov

Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors provide insight into the electronic properties of a molecule. mdpi.com Key examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. nih.gov These are particularly important for understanding receptor-ligand interactions.

Hydrophobicity Descriptors: Lipophilicity, often expressed as LogP (the logarithm of the partition coefficient between octanol (B41247) and water), is a crucial factor governing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

Steric Descriptors: These describe the size and shape of the molecule. Parameters like molar refractivity (MR) and Taft steric parameters quantify the steric bulk of substituents, which can influence how a ligand fits into a receptor's binding pocket. nih.gov

Application in SAR Analysis:

In the SAR analysis of 4-arylpiperidine derivatives, these descriptors help elucidate the structural requirements for biological activity. For instance, in the context of opioid receptor affinity, studies on related compounds have shown that:

The nature and size of the substituent on the piperidine nitrogen are critical. Hydrophobic, electronic, and steric properties of this substituent can determine whether a compound acts as an agonist or an antagonist. nih.govmdpi.com

The properties of the aryl group at the 4-position significantly influence binding affinity. Descriptors related to the electronic nature (e.g., Hammett constants) and hydrophobicity of substituents on this ring are often correlated with activity.

The basicity of the piperidine nitrogen, influenced by its chemical environment, is crucial for the ionic interaction with the receptor. nih.gov

The following table illustrates some of the key physicochemical descriptors used in the SAR analysis of piperidine analogs.

| Descriptor Class | Descriptor Name/Symbol | Significance in SAR |

| Electronic | HOMO/LUMO Energy | Relates to the molecule's ability to donate or accept electrons during interaction with a receptor. nih.gov |

| Dipole Moment | Influences long-range electrostatic interactions between the ligand and the receptor. nih.gov | |

| Hydrophobic | LogP | Measures the lipophilicity, affecting membrane permeability and hydrophobic interactions in the binding pocket. nih.govnih.gov |

| Steric | Molar Refractivity (MR) | Represents the volume occupied by an atom or a group of atoms, indicating steric bulk. |

| Topological | Wiener Index | A distance-based index that reflects molecular branching and compactness. |

| Kier Shape Indices | Describe molecular shape and flexibility, which are important for receptor fit. |

By correlating these descriptors with the biological activity of a series of analogs, researchers can identify which properties are essential for potency and selectivity, thereby guiding the design of new, more effective compounds. nih.gov

Development of Predictive Models for In Vitro Biological Activity

Once a dataset of compounds with their measured in vitro biological activities (e.g., IC50 or Ki values) and calculated physicochemical descriptors is assembled, predictive QSAR models can be developed. These mathematical models aim to create a reliable correlation between the chemical structure and its biological effect. mdpi.com

The development process typically involves several key steps:

Data Set Preparation: A series of structurally related compounds, such as analogs of 4-Hydroxy-4-(4-N-propylphenyl)-1-methylpiperidine, with experimentally determined biological activities are collected. This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power on unseen data. nih.gov

Descriptor Calculation and Selection: A large number of descriptors are calculated for each molecule. To avoid overfitting and to create an interpretable model, a subset of the most relevant descriptors is selected using statistical techniques like Genetic Function Approximation (GFA) or stepwise regression. nih.gov

Model Generation: Various statistical and machine learning methods are employed to establish the mathematical relationship between the selected descriptors and the biological activity. Common methods used for piperidine derivatives include:

Multiple Linear Regression (MLR): Creates a simple linear equation correlating activity with multiple descriptors. nih.gov

Support Vector Machine (SVM): A machine learning method capable of capturing complex, non-linear relationships. nih.gov

Neural Networks (NN): Computational models inspired by biological neural networks that are effective for modeling intricate SARs. nih.gov

Model Validation: The robustness and predictive ability of the generated model are rigorously assessed.

Internal Validation: Techniques like leave-one-out cross-validation (Q²) are performed on the training set to check the model's internal consistency.

External Validation: The model's predictive power is evaluated using the external test set of compounds that were not used during model development. The squared correlation coefficient (R²) between the predicted and observed activities for the test set is a key metric. nih.gov

QSAR models for piperidine derivatives have demonstrated significant predictive power. For example, studies on the toxicity of piperidine analogs have yielded models with high determination coefficients (R² > 0.8) for the test sets, indicating excellent predictive accuracy. nih.gov

The table below outlines the typical components and validation statistics of a predictive QSAR model for a hypothetical series of 4-arylpiperidine analogs.

| Model Parameter | Description | Example Value |

| Dependent Variable | The biological activity being modeled. | pIC50 (logarithmic scale of 50% inhibitory concentration) |

| Independent Variables | The selected physicochemical descriptors. | LogP, Dipole Moment, Molar Refractivity |

| Statistical Method | The algorithm used to build the model. | Multiple Linear Regression (MLR) |

| R² (Training Set) | Coefficient of determination for the training set; measures goodness of fit. | 0.85 - 0.95 nih.govnih.gov |

| Q² (Cross-Validation) | Cross-validated R²; measures the internal predictive ability of the model. | > 0.6 |

| R² (Test Set) | Coefficient of determination for the external test set; measures external predictive power. | > 0.80 nih.gov |

The ultimate goal of these predictive models is to enable the in silico screening of virtual libraries of compounds. By predicting the biological activity of novel, yet-to-be-synthesized molecules, these models accelerate the drug discovery process, reduce costs, and help prioritize the synthesis of the most promising candidates. clinmedkaz.org

Mechanistic and Molecular Pharmacology of 4 Hydroxy 4 4 N Propylphenyl 1 Methylpiperidine Derivatives in Vitro Studies

Investigation of Molecular Targets and Ligand-Receptor Interactions (in vitro)

Radioligand Binding Assays for Receptor Affinity Determination

There are no publicly available radioligand binding assay data for 4-Hydroxy-4-(4-N-propylphenyl)-1-methylpiperidine. Consequently, its affinity (Ki or IC50 values) for key molecular targets such as histamine (B1213489) H3, NMDA, opioid, and nociceptin (B549756) receptors, as well as dopamine (B1211576) transporters, has not been determined. Structure-activity relationships within the broader class of 4-phenylpiperidines suggest that substitutions on both the phenyl ring and the piperidine (B6355638) nitrogen can significantly influence receptor affinity and selectivity. For instance, various N-substituted 4-phenylpiperidine (B165713) derivatives have demonstrated high affinity for opioid receptors, while others show potent activity at the dopamine transporter. Without specific experimental data, the receptor binding profile of 4-Hydroxy-4-(4-N-propylphenyl)-1-methylpiperidine remains speculative.

Functional Assays for Characterizing Agonist, Antagonist, or Inverse Agonist Activity In Vitro

In the absence of binding data, there have been no subsequent functional assays, such as cAMP accumulation or calcium mobilization studies, to characterize the nature of the interaction of 4-Hydroxy-4-(4-N-propylphenyl)-1-methylpiperidine with any potential molecular targets. Therefore, it is unknown whether this compound would act as an agonist, antagonist, or inverse agonist at any given receptor.

Enzyme Inhibition Studies and Kinetic Analysis

There is no information available from in vitro studies to suggest that 4-Hydroxy-4-(4-N-propylphenyl)-1-methylpiperidine has been investigated as an enzyme inhibitor. Kinetic analyses to determine parameters such as IC50 or Ki values for any enzymatic targets have not been reported.

Characterization of Binding Sites: Orthosteric vs. Allosteric Modulation

Without evidence of interaction with a specific receptor, there has been no research into the characterization of the binding site for 4-Hydroxy-4-(4-N-propylphenyl)-1-methylpiperidine. Studies to determine whether the compound binds to the primary (orthosteric) site or a secondary (allosteric) site on a receptor have not been conducted.

Kinetic Binding Profiles: Association and Dissociation Rates (kon, koff)

The kinetic binding profile, which includes the association (kon) and dissociation (koff) rates, has not been determined for 4-Hydroxy-4-(4-N-propylphenyl)-1-methylpiperidine. This information is crucial for understanding the duration of the drug-receptor interaction and can be a key determinant of in vivo efficacy.

Analysis of Intracellular Signal Transduction Pathways Activated or Modulated by the Compound (Cell-based, in vitro)

As the primary molecular targets and functional activity of 4-Hydroxy-4-(4-N-propylphenyl)-1-methylpiperidine are unknown, there have been no cell-based in vitro studies to investigate its effects on intracellular signal transduction pathways.

Selectivity Profiling Across Multiple Receptor Families and Subtypes (In Vitro)

No specific in vitro selectivity profiling data for 4-Hydroxy-4-(4-N-propylphenyl)-1-methylpiperidine across a broad range of receptor families and subtypes has been published in the accessible scientific literature. Generally, compounds with the 4-arylpiperidine scaffold are known to interact with various receptors, most notably opioid and sigma receptors. For instance, studies on other 4-hydroxy-4-phenylpiperidine derivatives have shown high affinity for the nociceptin receptor. nih.gov Additionally, variations in the substituents on the piperidine nitrogen and the aryl ring can significantly influence affinity and selectivity for different receptor subtypes, including mu, delta, and kappa opioid receptors. However, without experimental data for the specific compound , a detailed selectivity profile cannot be constructed.

To illustrate the type of data that would be necessary to fulfill this section, a hypothetical data table is presented below. Please note that the data in this table is for illustrative purposes only and is not based on experimental results for 4-Hydroxy-4-(4-N-propylphenyl)-1-methylpiperidine.

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Assay Type |

| Mu Opioid | Data not available | Data not available | Radioligand Binding |

| Delta Opioid | Data not available | Data not available | Radioligand Binding |

| Kappa Opioid | Data not available | Data not available | Radioligand Binding |

| Sigma-1 | Data not available | Data not available | Radioligand Binding |

| Sigma-2 | Data not available | Data not available | Radioligand Binding |

| NMDA | Data not available | Data not available | Radioligand Binding |

| Adrenergic α1 | Data not available | Data not available | Radioligand Binding |

Structural Biology Approaches: Co-crystallization Studies and Cryo-EM Analysis of Compound-Target Complexes (if experimentally feasible)

There are no published co-crystallization or cryo-electron microscopy (cryo-EM) studies for 4-Hydroxy-4-(4-N-propylphenyl)-1-methylpiperidine complexed with any biological target. Structural biology techniques like X-ray crystallography and cryo-EM are crucial for understanding the molecular interactions between a ligand and its receptor. thermofisher.commdpi.com These methods provide high-resolution three-dimensional structures that can reveal key binding orientations and interactions, such as hydrogen bonds and hydrophobic contacts, which are instrumental in structure-based drug design. mdpi.comnih.gov

For G-protein coupled receptors (GPCRs), such as opioid receptors, advancements in cryo-EM have enabled the determination of structures of these receptors in complex with various ligands, including those with a piperidine scaffold. thermofisher.comnih.gov These studies have been fundamental in elucidating the structural basis of agonist and antagonist binding and the mechanisms of receptor activation. mdpi.com For example, cryo-EM structures of the µ-opioid receptor bound to bitopic ligands derived from fentanyl, which contains a 4-anilidopiperidine core, have revealed interactions with both the primary binding pocket and an allosteric sodium ion-binding site. nih.gov

While these studies highlight the feasibility and importance of structural analysis for understanding the pharmacology of piperidine-based ligands, no such data currently exists for 4-Hydroxy-4-(4-N-propylphenyl)-1-methylpiperidine.

Computational and Theoretical Investigations

Molecular Docking Studies of 4-Hydroxy-4-(4-N-propylphenyl)-1-methylpiperidine with Proposed Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

Prediction of Binding Poses and Interaction Hotspots

No publicly available research has detailed the binding poses or interaction hotspots of 4-Hydroxy-4-(4-N-propylphenyl)-1-methylpiperidine with any proposed biological targets. Such a study would typically identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site of a target protein.

Assessment of Binding Energies and Affinities

Information regarding the binding energies and affinities (such as Ki or IC50 values derived from computational models) for 4-Hydroxy-4-(4-N-propylphenyl)-1-methylpiperidine is not available. This data is crucial for ranking potential drug candidates and understanding the potency of their interactions.

Molecular Dynamics Simulations to Explore Ligand-Target Conformational Landscapes and Stability

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. mdpi.com These simulations are vital for understanding the stability of a ligand-protein complex.

Solvent Effects and Dynamic Interactions

There are no published MD simulation studies that describe the solvent effects or the dynamic behavior of 4-Hydroxy-4-(4-N-propylphenyl)-1-methylpiperidine when interacting with a biological target. This type of analysis would offer insights into how water molecules mediate or influence the binding process.

Identification of Key Residues in Binding Pockets

Without specific MD simulation data, the key amino acid residues that form the binding pocket and play a crucial role in the stable binding of 4-Hydroxy-4-(4-N-propylphenyl)-1-methylpiperidine cannot be identified.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are used to investigate the electronic properties of molecules, providing insights into their structure, stability, and reactivity. Methods like Density Functional Theory (DFT) are often employed for this purpose. nih.gov However, no specific reports on the electronic structure, molecular orbitals (HOMO/LUMO), or reactivity profile of 4-Hydroxy-4-(4-N-propylphenyl)-1-methylpiperidine are available in the scientific literature.

Frontier Molecular Orbital Analysis for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small energy gap indicates higher reactivity and lower stability.

For 4-Hydroxy-4-(4-N-propylphenyl)-1-methylpiperidine, the HOMO is expected to be localized around the electron-rich regions, such as the phenyl ring and the hydroxyl group, which can donate electrons in a chemical reaction. Conversely, the LUMO would be distributed over areas that can accept electrons. The energy of these orbitals dictates the molecule's susceptibility to nucleophilic or electrophilic attack.

Computational studies on analogous piperidine-containing molecules provide insight into the likely FMO characteristics of the title compound. Quantum chemical calculations, often employing Density Functional Theory (DFT) at a specific basis set (e.g., B3LYP/6-31G(d,p)), are used to determine these properties. scienceopen.com The calculated HOMO-LUMO energy gap helps in characterizing the chemical reactivity and kinetic stability of the molecule. scienceopen.com

Table 1: Illustrative Frontier Molecular Orbital Parameters for a Piperidine (B6355638) Analog

| Parameter | Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -5.9 | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. |

| ELUMO | -1.9 | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. |

Note: Data is representative of piperidine derivatives and used for illustrative purposes due to the absence of specific data for 4-Hydroxy-4-(4-N-propylphenyl)-1-methylpiperidine.

Electrostatic Potential Surface Mapping for Interaction Guidance

Molecular Electrostatic Potential (MEP) surface mapping is a computational method used to visualize the three-dimensional charge distribution of a molecule. chemrxiv.org It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems where electrostatic interactions are crucial for binding. chemrxiv.org The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded for interpretation. Red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential, respectively. researchgate.net

For 4-Hydroxy-4-(4-N-propylphenyl)-1-methylpiperidine, an MEP analysis would highlight specific regions of interest for intermolecular interactions. The oxygen atom of the hydroxyl group and the nitrogen atom of the piperidine ring are expected to be regions of high electron density (negative potential), making them likely sites for hydrogen bonding and interactions with positively charged species. researchgate.net Conversely, the hydrogen atoms, particularly the one on the hydroxyl group, would represent areas of positive potential, capable of acting as hydrogen bond donors. researchgate.net The aromatic ring may exhibit a region of negative potential above and below the plane due to its π-electron system. Understanding these electrostatic features is essential for predicting the compound's binding orientation within a biological target, such as a receptor or enzyme active site. tandfonline.com

Table 2: Predicted Electrostatic Potential Features of 4-Hydroxy-4-(4-N-propylphenyl)-1-methylpiperidine

| Molecular Region | Predicted Electrostatic Potential | Type of Interaction Favored |

|---|---|---|

| Hydroxyl Oxygen | Negative (Red) | Electrophilic attack, Hydrogen bond acceptor |

| Piperidine Nitrogen | Negative (Red) | Electrophilic attack, Hydrogen bond acceptor |

| Hydroxyl Hydrogen | Positive (Blue) | Nucleophilic attack, Hydrogen bond donor |

Ligand-Based and Structure-Based Drug Design Approaches

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of ligand-based drug design, used when the three-dimensional structure of the biological target is unknown. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific target and elicit a biological response. slideshare.net These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. slideshare.net By aligning a set of known active molecules, a common feature pharmacophore model can be generated. This model can then be used as a 3D query to screen large compound databases (virtual screening) to identify novel molecules that possess the required features and are therefore likely to be active. mdpi.com

For designing analogs of 4-Hydroxy-4-(4-N-propylphenyl)-1-methylpiperidine, a pharmacophore model could be developed based on its key structural features: the hydroxyl group (hydrogen bond donor/acceptor), the tertiary amine of the piperidine ring (hydrogen bond acceptor/ionizable positive), the phenyl ring (aromatic/hydrophobic), and the propyl group (hydrophobic). This model would guide the search for new compounds with potentially similar or improved activity. nih.gov

De Novo Design Strategies for Novel Scaffolds

De novo design is a computational strategy for creating novel molecules with desired properties from scratch, often within the constraints of a target's binding site (structure-based) or a pharmacophore model (ligand-based). Instead of searching existing databases, de novo design algorithms build new molecules by assembling small molecular fragments or by growing a molecule atom-by-atom within the active site. This approach allows for the exploration of novel chemical space and the creation of unique molecular scaffolds.

Starting with the 4-hydroxy-4-phenylpiperidine scaffold of the title compound, de novo design could be employed to generate novel analogs. For instance, the piperidine ring could be replaced with other cyclic systems like pyrrolidine (B122466) or azepane to explore different conformational possibilities. nih.gov The phenylpropyl substituent could be modified or replaced with other groups that satisfy the hydrophobic and aromatic features of a pharmacophore model, potentially leading to compounds with improved binding affinity or selectivity. nih.gov The goal is to generate structurally diverse molecules that still adhere to the essential binding hypothesis. whiterose.ac.uknih.gov

In Silico Predictions of Absorption, Distribution, Metabolism, and Excretion (ADME)

In silico ADME prediction is a critical part of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. nih.gov Computational models are used to estimate various parameters that determine how a drug is handled by the body, helping to prioritize compounds with favorable profiles and reduce late-stage failures. researchgate.net

For 4-Hydroxy-4-(4-N-propylphenyl)-1-methylpiperidine, in silico tools can predict a range of ADME properties based on its structure. These predictions include physicochemical properties like molecular weight, lipophilicity (logP), and polar surface area (PSA), which are key determinants of absorption and distribution. nih.gov Models can also estimate properties such as aqueous solubility, intestinal absorption, plasma protein binding, and metabolic stability. mdpi.com

Table 3: Predicted Physicochemical and ADME Properties for 4-Hydroxy-4-(4-N-propylphenyl)-1-methylpiperidine

| Property | Predicted Value | Significance in Research Design |

|---|---|---|

| Molecular Weight | ~247.38 g/mol | Complies with typical drug-likeness rules (<500). |

| logP (Lipophilicity) | ~3.5 | Indicates moderate lipophilicity, favorable for membrane permeation. |

| Topological Polar Surface Area (TPSA) | ~23.47 Ų | Low TPSA suggests good potential for oral bioavailability and BBB penetration. |

| Water Solubility | Moderate | Affects formulation and absorption. |

| Human Intestinal Absorption | High | Suggests good absorption from the gastrointestinal tract. |

Note: Values are estimations based on computational models and structural similarity to known compounds.

Prediction of Blood-Brain Barrier Penetration and Distribution Characteristics

The ability of a compound to cross the blood-brain barrier (BBB) is a crucial factor for drugs targeting the central nervous system (CNS). nih.gov The BBB is a highly selective barrier that protects the brain, and predicting a molecule's ability to permeate it is a key challenge. frontiersin.org In silico models for BBB penetration prediction often use parameters like lipophilicity (logP), molecular size, and polar surface area (TPSA). researchgate.net The logBB value (logarithm of the ratio of brain to blood concentration) is a common quantitative measure, with values greater than 0 indicating good BBB penetration. nih.govresearchgate.net

Based on the structural features of 4-Hydroxy-4-(4-N-propylphenyl)-1-methylpiperidine, computational models can provide an estimation of its BBB penetration potential. Its moderate lipophilicity and low polar surface area are generally favorable for crossing the BBB. nih.govresearchgate.net Various in silico models, from simple property-based rules to complex machine learning algorithms, can be used to generate a predictive logBB value. frontiersin.org This information is vital in the research and design phase to determine if the compound is likely to reach its intended CNS target. nih.govresearchgate.net

Table 4: In Silico Blood-Brain Barrier (BBB) Penetration Prediction

| Model/Parameter | Predicted Outcome | Interpretation |

|---|---|---|

| Clark's Rule (logBB vs. TPSA & logP) | Likely CNS positive | Physicochemical properties are within the range for BBB penetration. |

| Predicted logBB | ~0.1 to 0.5 | The compound is predicted to cross the BBB moderately to well. |

Note: These predictions are theoretical and derived from computational models. Experimental validation is required.

Prediction of Metabolic Soft Spots and Enzyme Interactions (e.g., Cytochrome P450)